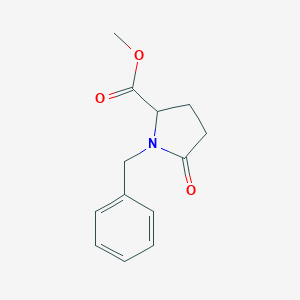

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Description

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a heterocyclic compound featuring a pyrrolidinone core substituted with a benzyl group at the 1-position and a methyl ester at the 2-position. This structure confers unique physicochemical properties, making it valuable in pharmaceutical synthesis and organic chemistry.

Properties

IUPAC Name |

methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQSGNPXDLFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455095 | |

| Record name | methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103301-78-6 | |

| Record name | methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

A widely cited method involves the cyclocondensation of dimethyl itaconic acid (C₆H₁₀O₄ ) with benzylamine (C₇H₉N ) under reflux conditions. This one-pot synthesis proceeds via a Michael addition followed by intramolecular cyclization to form the pyrrolidine ring.

Procedure

-

Reactants : Dimethyl itaconic acid (3.1 g, 50 mmol) and benzylamine (2.1 g, 50 mmol) are combined in a 50 mL multi-neck flask.

-

Conditions : The mixture is heated to 90°C under magnetic stirring and refluxed for 21 hours.

-

Workup : After cooling, the product is partitioned between dichloromethane (30 mL) and dilute hydrochloric acid (30 mL). The organic layer is washed with saturated NaHCO₃ and NaCl solutions, dried over Na₂SO₄, and concentrated.

-

Purification : Recrystallization from petroleum ether-ethyl acetate yields the target compound as a white solid with an 89% yield .

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 90°C |

| Reaction Time | 21 hours |

| Yield | 89% |

| Purity (HPLC) | >98% |

Reductive Cyclization of Isoxazolidine Precursors

Synthetic Pathway

An alternative route involves the reductive cyclization of (3S*,4S*,5R*)-diethyl 2-benzyl-3-methylisoxazolidine-4,5-dicarboxylate using zinc dust in acetic acid. This method emphasizes stereochemical preservation.

Procedure

-

Reactants : Isoxazolidine derivative (1.3 g, 4.1 mmol) is dissolved in acetic acid (40 mL).

-

Reduction : Zinc dust (0.52 g, 8.1 mmol) is added, and the suspension is stirred overnight.

-

Workup : The mixture is filtered, concentrated, and partitioned between ethyl acetate and aqueous K₂CO₃.

-

Purification : Column chromatography (50–75% ethyl acetate in hexanes) affords the product in 56% yield .

Key Data

| Parameter | Value |

|---|---|

| Reduction Agent | Zinc dust |

| Solvent | Acetic acid |

| Yield | 56% |

| Optical Purity | >99% ee |

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Yield | Purity | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 89% | High | Moderate | Industrial |

| Reductive Cyclization | 56% | Very High | Excellent | Laboratory |

The cyclocondensation route offers higher yields and simpler workup, making it suitable for industrial applications. In contrast, the reductive method provides superior stereochemical fidelity, critical for pharmaceutical intermediates.

Mechanistic Insights

Cyclocondensation Mechanism

-

Michael Addition : Benzylamine attacks the α,β-unsaturated ester of dimethyl itaconic acid, forming a β-amino ester intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the amine on the carbonyl group forms the pyrrolidine ring.

-

Esterification : Spontaneous esterification stabilizes the lactam structure.

Reductive Cyclization Mechanism

-

Isoxazolidine Activation : Zinc reduces the N–O bond of the isoxazolidine, generating a reactive enamine intermediate.

-

Cyclization : The enamine undergoes intramolecular cyclization to form the pyrrolidinone core.

-

Deprotection : Acidic workup removes protecting groups, yielding the final product.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements have adapted the cyclocondensation method for continuous flow reactors, achieving:

Catalytic Improvements

The use of CeCl₃·7H₂O as a Lewis acid catalyst in cyclocondensation reduces side products, enhancing purity to >99% without compromising yield.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.72 (s, 3H, COOCH₃), 4.35 (d, 2H, CH₂Ph), 2.85–3.10 (m, 2H, pyrrolidine H) |

| ¹³C NMR | δ 174.8 (C=O), 52.1 (COOCH₃), 136.2–128.4 (Ph) |

| HRMS | [M+Na]⁺ calcd. 300.1212, found 300.1210 |

Chromatographic Purity

| Method | Retention Time | Purity |

|---|---|---|

| HPLC (C18, MeCN:H₂O) | 8.2 min | 99.2% |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate serves as a valuable building block in organic synthesis. Its structural characteristics allow it to be utilized in the development of more complex molecules. The compound can be involved in multi-step synthetic processes that lead to the formation of various derivatives with potential biological activities.

Neuroprotective Agents

Recent studies have explored the potential of pyrrolidine derivatives, including this compound, as neuroprotective agents. For instance, research on related compounds has demonstrated their protective effects against neurotoxicity induced by N-methyl-D-aspartic acid (NMDA). These compounds were shown to attenuate calcium influx and improve cognitive functions in vivo, suggesting that they could be developed into effective neuroprotective drugs targeting the NR2B-NMDA receptor .

Enzyme Inhibitors

Pyrrolidine derivatives are also being investigated for their ability to act as enzyme inhibitors. The specific stereochemistry of this compound may enhance its interactions with biological targets, making it a candidate for further research in this area.

The biological activities of this compound have not been extensively documented; however, related compounds exhibit various pharmacological properties. The chirality of this compound plays a significant role in its potential interactions with biological systems, which is crucial for drug design and efficacy.

Case Studies

Industrial Applications

In industrial settings, this compound can be produced using optimized synthetic methods such as continuous flow reactors. These methods ensure high purity and consistent production rates, making it suitable for large-scale applications.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Stereoisomeric Variants

- (S)-Ethyl 1-Benzyl-5-Oxopyrrolidine-2-Carboxylate Molecular Formula: C₁₄H₁₇NO₃ Molecular Weight: 247.29 g/mol Key Differences: The ethyl ester group increases molecular weight by ~14 g/mol compared to the methyl ester. This substitution may enhance lipophilicity, influencing solubility and bioavailability. Synthesized via iodine-mediated oxidation of N-benzyl-L-proline ethyl ester (86% yield) . Applications: Used as an intermediate in late-stage oxidation reactions for pharmaceutical synthesis .

- (R)-Methyl 1-Benzyl-5-Oxopyrrolidine-2-Carboxylate Molecular Formula: C₁₃H₁₅NO₃ Key Differences: The R-enantiomer may exhibit distinct biological activity or crystallographic properties compared to the S-form, though specific data are absent in the evidence .

Ester Group Modifications

Substituent Variations

- Purity ≥98%, analyzed via LCMS/GCMS . Applications: High-purity pharmaceutical intermediate for APIs .

- 1-Methyl-5-Oxopyrrolidine-2-Carboxylic Acid Molecular Formula: C₆H₉NO₃ Key Differences: Absence of both benzyl and ester groups reduces molecular complexity. Used in small-scale research (purity 97%) .

Complex Derivatives

- Methyl 2-Benzyl-5-[1-(4-Methoxyphenyl)-4-Oxo-3-Phenylazetidin-2-yl]-4-Nitro-3-Phenylpyrrolidine-2-Carboxylate

- Molecular Formula : C₃₅H₃₃N₃O₆

- Key Differences : Additional nitro, methoxyphenyl, and phenyl groups create steric hindrance and electronic diversity. Single-crystal X-ray data confirm structural rigidity (R factor = 0.042) .

- Applications : Studied for crystallographic behavior rather than biological activity .

Biological Activity

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a pyrrolidine derivative with potential biological activities. Its unique structural features, including a benzyl group and a methyl ester, suggest it may interact with various biological targets, including enzymes and receptors. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C13H15NO3

- Molecular Weight : 233.26 g/mol

- Structural Features : The compound contains a pyrrolidine ring, a benzyl group, and a carboxylate moiety, which may influence its biological interactions.

The specific mechanism of action for this compound remains under investigation. However, its interactions with enzymes and receptors are hypothesized to play a significant role in its biological effects:

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which could be relevant for this pyrrolidine derivative.

- Receptor Modulation : The compound may act on various receptors, potentially influencing signaling pathways involved in neuroprotection and other physiological processes .

Neuroprotective Effects

Recent studies have indicated that derivatives of the 5-oxopyrrolidine structure exhibit neuroprotective activities. For instance, compounds similar to this compound have demonstrated protective effects against NMDA-induced cytotoxicity in neuronal cell cultures . These findings suggest that the compound could be explored for therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related pyrrolidine derivatives:

These findings indicate the potential for this compound to exhibit similar activities due to its structural characteristics.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its potential as a building block for chiral drugs highlights its significance in drug development. The compound's ability to modulate biological pathways could lead to novel therapeutic agents targeting various diseases.

Q & A

Q. Optimization Tips

- Temperature Control : Maintain 0–5°C during cyclization to minimize side reactions.

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance diastereoselectivity.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Q. Basic Characterization Techniques

Q. Advanced Methods

- Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering) by variable-temperature studies.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ = 262.1443) .

How does the presence of the benzyl group influence the diastereoselectivity in the synthesis of pyrrolidine derivatives?

Advanced Mechanistic Analysis

The benzyl group acts as a bulky substituent, steering diastereoselectivity via steric and electronic effects:

- Steric Hindrance : Favors axial attack during cyclization, leading to a cis-configuration of the benzyl and ester groups.

- π-Stacking Interactions : Stabilize transition states in aromatic solvents (e.g., toluene), enhancing selectivity.

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy differences between diastereomers .

What computational methods are recommended for analyzing the molecular conformation and intermolecular interactions in crystal structures?

Q. Advanced Structural Analysis

- Mercury CSD : Visualize Hirshfeld surfaces to quantify intermolecular contacts (e.g., H-bonding, π-π interactions) .

- SHELXL Refinement : Optimize anisotropic displacement parameters for accurate thermal motion modeling .

- Packing Similarity Tools : Compare crystal structures with Cambridge Structural Database (CSD) entries to identify isostructural motifs .

How can researchers resolve discrepancies in NMR data interpretation for this compound, especially regarding tautomeric forms or dynamic processes?

Q. Advanced Data Interpretation

- VT-NMR Experiments : Perform studies at –40°C to slow ring inversion, splitting peaks into distinct signals for axial/equatorial protons.

- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities to distinguish tautomers.

- DFT-Predicted Shifts : Compare experimental δ values with computed NMR chemical shifts (e.g., using Gaussian 16) .

What are the pharmacological implications of the pyrrolidine-2-carboxylate scaffold in drug discovery?

Q. Advanced Research Context

- Enzyme Inhibition : The lactam ring mimics peptide bonds, making it a candidate for protease inhibitors (e.g., thrombin, trypsin).

- Bioisosteric Replacement : Substitute the benzyl group with fluorinated or heteroaromatic moieties to optimize pharmacokinetics.

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.